molecular formula C23H22N2O4S B2827289 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide CAS No. 922036-37-1

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide

Cat. No.: B2827289
CAS No.: 922036-37-1
M. Wt: 422.5
InChI Key: XQIARDYSQWXUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide is a dibenzo-oxazepine derivative featuring a 1,4-oxazepine core fused with two benzene rings. Key structural attributes include:

  • 8,10-dimethyl substituents on the oxazepine ring, enhancing steric and electronic properties.
  • A 4-ethylbenzenesulfonamide moiety at position 2, which modulates solubility and receptor-binding affinity.

This compound belongs to a class of molecules investigated for central nervous system (CNS) targets, particularly dopamine receptors, due to structural similarities with D2-selective antagonists reported in recent literature .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-4-16-6-9-18(10-7-16)30(27,28)24-17-8-12-21-19(14-17)23(26)25(3)20-13-15(2)5-11-22(20)29-21/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIARDYSQWXUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound exhibits a complex molecular structure that suggests potential pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique bicyclic structure, which integrates an oxazepine ring fused with a dibenzodiazepine core. Its molecular formula is C24H28N2O4SC_{24}H_{28}N_{2}O_{4}S, with a molecular weight of approximately 452.5 g/mol. The presence of substituents such as the ethyl group and sulfonamide moiety enhances its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC24H28N2O4SC_{24}H_{28}N_{2}O_{4}S
Molecular Weight452.5 g/mol
StructureBicyclic (Dibenzo[b,f][1,4]oxazepine)
CAS Number921899-27-6

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
  • Receptor Binding : The compound may interact with various receptors, influencing neurotransmitter systems and contributing to its pharmacological effects.
  • Antioxidant Activity : Some derivatives in the oxazepine family have shown antioxidant properties, which could be relevant in mitigating oxidative stress-related conditions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values ranged from 5 to 15 µM depending on the cell line, indicating significant potency in inhibiting cell proliferation.

Neuroprotective Effects

Studies have also explored the neuroprotective potential of this compound:

  • Model Used : In vitro models of neurodegeneration.
  • Findings : It demonstrated a reduction in neuronal apoptosis and improved cell viability under oxidative stress conditions.

Case Studies

Several case studies have documented the therapeutic potential of similar compounds:

  • Case Study 1 : A clinical trial involving a related oxazepine derivative showed promising results in reducing tumor size in patients with advanced melanoma.
  • Case Study 2 : Another study highlighted the use of dibenzo[b,f][1,4]oxazepine derivatives in treating anxiety disorders, demonstrating significant improvements in patient-reported outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and structurally analogous derivatives:

Compound Name Core Structure Substituents (Positions) Functional Group Molecular Weight Key Data (LCMS/HRMS)
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide Dibenzo[1,4]oxazepine 8,10-dimethyl; 11-oxo 4-Ethylbenzenesulfonamide 424.49* Not reported
N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide Dibenzo[1,4]oxazepine 8-methyl; N-methyl 4-Methylphenylsulfonamide 412.47* Not reported
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide Dibenzo[1,4]oxazepine 8,10-dimethyl; 11-oxo 3,4-Dimethylbenzenesulfonamide 424.49* Not reported
10-Ethyl-11-oxo-N-(4-(trifluoromethyl)benzyl)-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[1,4]thiazepine 10-ethyl; 11-oxo; 5-oxide 4-Trifluoromethylbenzyl carboxamide 503.50 HRMS: 503.1321 [M+H]+
BT2 (10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-carbamic acid ethyl ester Dibenzo[1,4]oxazepine 10-ethyl; 11-oxo Ethyl carbamate 354.37 Not reported
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide Dibenzo[1,4]oxazepine 10-acetyl 4-Methylbenzenesulfonamide 408.47 Molecular formula: C22H20N2O4S

*Calculated based on molecular formula.

Key Observations

Core Heteroatom Variation :

  • The target compound and BT2 feature an oxygen atom in the 1,4-oxazepine ring, while Jin’s derivatives (e.g., compound 21 ) utilize a sulfur atom (1,4-thiazepine). Sulfur increases lipophilicity and may alter metabolic stability compared to oxygen .

4-Ethylbenzenesulfonamide vs. 4-trifluoromethylbenzyl carboxamide (compound 21 ): The sulfonamide group improves water solubility, whereas trifluoromethyl groups enhance membrane permeability and binding affinity to hydrophobic receptor pockets.

Biological Implications :

  • Thiazepine derivatives (e.g., compound 21 ) exhibit higher molecular weights (~500 Da) due to sulfur and additional substituents, which may limit blood-brain barrier (BBB) penetration compared to oxazepines like the target compound (~424 Da).
  • BT2 , an ethyl carbamate derivative, lacks a sulfonamide group but shows anti-inflammatory activity, suggesting functional group diversity enables tailored pharmacological effects.

Synthetic Yields :

  • Sulfur-containing analogs (e.g., compound 20 ) are synthesized via NaH-mediated alkylation in DMF with low yields (~9% ), while oxazepine derivatives may require milder conditions, though specific data for the target compound is unavailable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.